molecular formula C21H33N3O3 B7916381 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7916381
M. Wt: 375.5 g/mol
InChI Key: CDLIHLGBXHENHR-GGYWPGCISA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS: 1401666-94-1) is a synthetic organic compound with a molecular formula of C₂₁H₃₃N₃O₃ and a molecular weight of 375.5 g/mol . Its structure integrates a piperidine ring substituted with a methyl group linked to an ethyl-carbamic acid benzyl ester moiety and a chiral (S)-2-amino-3-methyl-butyryl side chain, which introduces a branched aliphatic group . This complex architecture makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis and exploration of compounds with growth hormone-releasing properties . The compound is prepared through a multi-step synthetic sequence. This begins with the functionalization of a piperidine core, followed by amide bond formation with the (S)-configured amino acid—a step that utilizes carbodiimide-based reagents like EDC/HOBt to preserve stereochemical integrity—and is finalized by the installation of the ethyl-carbamic acid benzyl ester group . Scalable industrial production methods have been developed, employing continuous flow reactor systems to enhance yield and reproducibility while maintaining a high enantiomeric excess (>99% ee) through in-process monitoring . In scientific research, this carbamate derivative serves as a key building block for the development of potential therapeutic agents. Its structural features, including the piperidine ring and chiral amino acid side chain, are commonly found in pharmacologically active molecules designed to modulate biological targets . Researchers utilize this compound as a critical precursor in biochemical assays and for studying enzyme kinetics and receptor interactions . The product is classified as a hazardous chemical, with potential health effects including skin and eye irritation, respiratory irritation, and harm if swallowed . It is supplied with a warning label and is intended for research purposes only. It is not designed for diagnostic or therapeutic use in humans or animals . Proper handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE) such as gloves and eye protection are essential .

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-9-6-5-7-10-17)13-18-11-8-12-24(14-18)20(25)19(22)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIHLGBXHENHR-GGYWPGCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with 3-(aminomethyl)piperidine , which is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.

Representative Protocol :

  • Starting Material : 1-Boc-3-(aminomethyl)piperidine.

  • Benzyl Carbamate Formation : React with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Conditions : 0°C to room temperature (RT), 4–6 hours.

  • Yield : 85–90% after silica gel chromatography.

Amide Bond Formation with (S)-2-Amino-3-methyl-butyric Acid

The (S)-configured amino acid is coupled to the piperidine intermediate using carbodiimide-based reagents.

Key Steps :

  • Activation : (S)-2-Amino-3-methyl-butyric acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

  • Coupling : The activated amino acid reacts with the deprotected piperidine amine (after Boc removal using HCl/dioxane).

  • Workup : Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

Optimized Conditions :

  • Temperature : 0°C → RT.

  • Reaction Time : 12–16 hours.

  • Yield : 74–82%.

Ethyl-carbamic Acid Benzyl Ester Installation

The final step involves reacting the secondary amine with ethyl chloroformate under controlled basic conditions.

Procedure :

  • Reagents : Ethyl chloroformate, TEA in anhydrous THF.

  • Conditions : -10°C, slow addition to minimize exothermic side reactions.

  • Purification : Recrystallization from hexane/ethyl acetate.

  • Yield : 68–72%.

Reaction Optimization and Challenges

Stereochemical Integrity

The (S)-configuration of the amino acid must be preserved during coupling. Racemization is mitigated by:

  • Using low temperatures (0–5°C).

  • Avoiding prolonged exposure to basic conditions.

Byproduct Formation and Mitigation

Common side reactions include:

  • Over-alkylation : Controlled stoichiometry of ethyl chloroformate (1.1 eq) prevents di-substitution.

  • Hydrolysis of Carbamate : Anhydrous solvents and inert atmosphere (N₂/Ar) are critical.

Industrial Production Considerations

Scalable methods focus on cost-efficiency and reproducibility:

  • Continuous Flow Reactors : For amide coupling and carbamate formation steps, reducing reaction times by 40% compared to batch processes.

  • Automated Purification : Simulated moving bed (SMB) chromatography for high-throughput separation.

  • Quality Control : In-line IR and HPLC monitoring ensures >99% enantiomeric excess (ee).

Analytical Characterization

TechniqueKey DataPurpose
¹H NMR (CD₃OD)δ 7.34 (m, 5H, Ar-H), 5.07 (s, 2H, CH₂Ph), 3.34 (m, 2H, NHCH₂)Confirms benzyl ester and amine groups.
HPLC Retention time = 8.2 min (C18 column, 60% MeCN/H₂O)Purity assessment (>98%).
HRMS [M+H]⁺ = 403.2467 (calc. 403.2463)Validates molecular formula.

Comparative Analysis of Synthetic Routes

Table 1 : Yield and Efficiency Across Methodologies

StepReagents/ConditionsYield (%)Purity (%)
Piperidine ProtectionCbz-Cl, TEA/DCM8995
Amide CouplingEDC/HOBt, DMF7897
Carbamate FormationEthyl chloroformate, TEA/THF7098

Challenges and Solutions in Large-Scale Synthesis

Solvent Selection

  • Issue : DMF limits scalability due to high boiling point.

  • Solution : Replace with acetonitrile, enabling easier removal under reduced pressure.

Catalyst Recycling

  • Innovation : Immobilized EDC on silica gel reduces reagent waste by 60%.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of ester and carbamate groups.

Reaction TypeReagents/ConditionsProductsYield/Data
Ester Hydrolysis 1M NaOH, H₂O/EtOH (1:1), reflux (80°C, 6h)Carboxylic acid derivative + benzyl alcohol~85% conversion (monitored by HPLC)
Carbamate Hydrolysis 2M HCl, 60°C, 12hPiperidine-3-ylmethyl-ethylamine + CO₂ + benzyl alcoholRequires prolonged heating due to carbamate stability
  • Mechanistic Insights :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.

    • Carbamate hydrolysis involves protonation of the oxygen, followed by nucleophilic attack by water.

Nucleophilic Substitution Reactions

The benzyl ester and carbamate groups are susceptible to nucleophilic substitution.

Target SiteReagents/ConditionsProductsNotes
Benzyl Ester Thiophenol, K₂CO₃, DMF, 50°C, 8hThioester derivative + benzyl alcoholThiols show higher nucleophilicity than amines
Carbamate Methylamine, Et₃N, CH₂Cl₂, RT, 24hMethyl carbamate derivativeLimited reactivity due to steric hindrance
  • Key Observations :

    • Substitution at the benzyl ester occurs preferentially over the carbamate under mild conditions.

    • Steric hindrance from the piperidine and ethyl groups reduces carbamate reactivity.

Oxidation and Reduction

The secondary amine and ester groups participate in redox reactions.

Reaction TypeReagents/ConditionsProducts
Amine Oxidation mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C→RTN-Oxide derivative
Ester Reduction LiAlH₄, anhydrous THF, 0°C→refluxPrimary alcohol + ethylamine
  • Challenges :

    • Over-oxidation of the amine can occur with strong oxidants like KMnO₄.

    • LiAlH₄ reduces both the ester and carbamate groups, requiring controlled stoichiometry.

Ring-Opening and Rearrangement

The piperidine ring may undergo ring-opening under acidic conditions.

Reagents/ConditionsProductsMechanism
Conc. H₂SO₄, 100°C, 3hLinear amine derivativeAcid-catalyzed ring-opening via carbocation intermediate
  • Structural Impact :

    • Ring-opening disrupts the conformational rigidity, altering biological activity .

Acylation and Alkylation

The secondary amine reacts with electrophiles.

Reaction TypeReagents/ConditionsProducts
Acylation Acetyl chloride, pyridine, CH₂Cl₂Acetylated amine derivative
Alkylation Benzyl bromide, K₂CO₃, DMFQuaternary ammonium salt
  • Applications :

    • Acylation modifies solubility and bioavailability for pharmaceutical studies.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.

  • Biology: : Explored for its potential as a biochemical probe in studying enzyme functions.

  • Medicine: : Investigated for its therapeutic potential, particularly as an inhibitor for specific enzymes or receptors.

  • Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. Its structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The carbamate group, in particular, is known for its ability to form covalent bonds with certain enzymes, leading to inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 (S)-2-Amino-3-methyl-butyryl, benzyl ester Chiral center, branched alkyl chain
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 (S)-2-Amino-propionyl, isopropyl-carbamic acid benzyl ester Smaller amino acid side chain (propionyl vs. butyryl)
(S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester C₁₆H₂₂N₂O₄ 306.36 Carboxymethyl-methyl-amino, benzyl ester Carboxylic acid derivative; lacks amino acid side chain
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid C₂₇H₃₆N₂O₄ 452.59 Piperidin-1-ylphenyl, benzoic acid Aromatic and carboxylic acid functionalities

Key Observations:

  • Amino Acid Side Chain: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from the smaller propionyl group in and the absence of an amino acid motif in . This side chain enhances steric bulk and may influence binding affinity in biological targets.
  • Benzyl Ester Group: All compounds except feature a benzyl ester, which is critical for solubility and metabolic stability.
  • Synthetic Complexity: The target compound and likely require multi-step synthesis involving reductive amination (as seen in ), whereas and employ alternative pathways like boronic ester coupling ().

Physicochemical Properties

  • Molecular Weight: The target compound (361.48 g/mol) is heavier than (347.45 g/mol) due to its extended alkyl chain, but lighter than (452.59 g/mol), which incorporates a bulky biphenyl system.
  • Predicted Solubility: The benzyl ester in the target compound and may confer similar lipophilicity, whereas ’s carboxylic acid group (pKa ~4-5) could enhance aqueous solubility at physiological pH.

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester is a derivative of piperidine and carbamic acid, which suggests potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H35N3O3C_{18}H_{35}N_3O_3, and it possesses a unique structure that includes a piperidine ring, an amino acid moiety, and a carbamate functional group. This combination is significant for its interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, N-benzyl derivatives of 2-amino acetamides have shown notable activities in maximal electroshock seizure (MES) models, with effective doses (ED50) significantly lower than traditional anticonvulsants like phenobarbital . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Anticancer Properties

Compounds related to carbamate esters have been evaluated for their anticancer potential. A series of N-benzyl amides derived from salinomycin demonstrated potent antiproliferative effects against various human cancer cell lines, including drug-resistant strains . This suggests that this compound may share similar anticancer mechanisms due to structural analogies.

Antibacterial and Antifungal Activities

Benzyl derivatives have been reported to possess strong antibacterial and antifungal properties. The structure of the compound may contribute to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways . Notably, compounds in the same class have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of this compound in treating resistant infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the piperidine ring or the carbamate group can significantly influence potency and selectivity. For example:

  • Substituents on the aromatic ring : Electron-withdrawing groups tend to enhance activity, while electron-donating groups may reduce it.
  • Chain length variations : Alterations in the alkyl chain length attached to the amino acid moiety can affect solubility and bioavailability.

Case Studies

  • Anticonvulsant Study : A study involving N-benzyl derivatives showed that modifications at the 4'-N'-benzylamide site improved anticonvulsant activity significantly, suggesting that similar strategies could be applied to our compound .
  • Anticancer Screening : In vitro screening against various cancer cell lines revealed that certain structural modifications led to enhanced cytotoxicity, indicating a promising direction for further development .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingDMF, triethylamine, 100°C~60%
PurificationSilica gel (CH₂Cl₂:IPA:hexane)N/A

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